molecular formula C18H37N5 B6150189 N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine CAS No. 2561478-10-0

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

Cat. No.: B6150189
CAS No.: 2561478-10-0
M. Wt: 323.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a piperazine ring and two cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with a suitable alkylating agent to introduce the cyclohexyl group. This can be achieved through nucleophilic substitution reactions under controlled conditions.

    Cyclohexane Ring Functionalization: The cyclohexane rings are then functionalized to introduce amino groups. This can be done using reductive amination or other amination techniques.

    Coupling Reactions: The final step involves coupling the functionalized piperazine intermediate with the cyclohexane derivatives. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can regenerate amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine: Similar in structure but may have different functional groups or substitutions.

    Cyclohexane-1,4-diamine derivatives: Compounds with similar cyclohexane rings but different substituents.

    Piperazine derivatives: Compounds with the piperazine ring but varying side chains.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential for scientific and industrial advancements.

Properties

CAS No.

2561478-10-0

Molecular Formula

C18H37N5

Molecular Weight

323.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.